trans-2-Fluorocyclopropyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

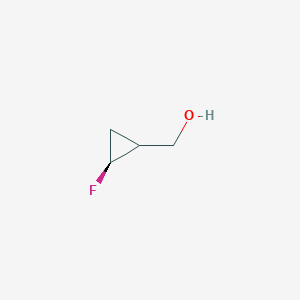

trans-2-Fluorocyclopropyl)methanol is an organic compound featuring a cyclopropyl ring substituted with a fluorine atom and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene precursor followed by fluorination and hydroxymethylation. One common method includes the use of a diazo compound and a transition metal catalyst to form the cyclopropane ring, followed by selective fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to optimize the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

(trans-2-Fluorocyclopropyl)methanol can undergo S<sub>N</sub>2 substitution under acidic conditions. For example, treatment with thionyl chloride (SOCl<sub>2</sub>) or phosphorus tribromide (PBr<sub>3</sub>) converts the alcohol to the corresponding alkyl halide .

Mechanism:

-

Intermediate Formation :

-

Thionyl chloride converts the hydroxyl (-OH) group into a chlorosulfite intermediate (-OSOCl<sub>2</sub>), while PBr<sub>3</sub> forms a dibromophosphite (-OPBr<sub>2</sub>) .

-

The fluorine atom’s trans position creates steric hindrance, slightly slowing the reaction compared to non-fluorinated analogs.

-

-

Backside Attack :

| Reagent | Product | Byproducts |

|---|---|---|

| SOCl<sub>2</sub> | (trans-2-Fluorocyclopropyl)methyl-Cl | HCl, SO<sub>2</sub> |

| PBr<sub>3</sub> | (trans-2-Fluorocyclopropyl)methyl-Br | HBr, H<sub>3</sub>PO<sub>3</sub> |

Elimination Reactions

Under dehydrating conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), (trans-2-fluorocyclopropyl)methanol can undergo E2 elimination to form alkenes.

Key Observations:

-

Zaitsev’s Rule : The major product is the more substituted alkene (e.g., trans-2-fluorocyclopropene) .

-

Steric Effects : The trans-fluorine directs elimination by stabilizing the transition state through hyperconjugation .

Example Reaction :

(this compoundH2SO4trans-2-fluorocyclopropene+H2O

Oxidation Reactions

The primary alcohol group can be oxidized to a ketone or carboxylic acid, depending on the oxidizing agent:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| CrO<sub>3</sub> | (trans-2-Fluorocyclopropyl)methanone | Acidic aqueous solution |

| KMnO<sub>4</sub> | (trans-2-Fluorocyclopropyl)carboxylic acid | Strongly acidic, heat |

Mechanistic Insight :

The electron-withdrawing fluorine destabilizes the carbocation intermediate, favoring a concerted oxidation pathway .

Hydrolysis and Stability

The trans-fluorine enhances the compound’s resistance to hydrolysis compared to cis-isomers. DFT calculations show that trans attack by hydroxide is 3.2 kcal/mol more accessible than cis attack due to reduced steric hindrance .

Hydrolysis Rate Comparison :

ktrans>kcis

Enzymatic Interactions

(trans-2-Fluorocyclopropyl)methanol derivatives exhibit potential as enzyme inhibitors. For example, fluorocyclopropane-containing analogs of cabozantinib show improved selectivity in cancer cell lines .

Key Interaction :

-

The fluorocyclopropyl group engages in hydrogen bonding and dipole interactions with enzyme active sites, altering binding affinity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Applications

One of the prominent applications of trans-2-fluorocyclopropylmethanol is in the development of anticancer agents. A case study demonstrated that the monofluoro analog of cabozantinib, a known c-Met and VEGFR-2 inhibitor, exhibited improved in vitro profiles compared to its nonfluorinated counterpart. The incorporation of the fluorocyclopropane moiety allowed for fine-tuning of the drug's properties, enhancing selectivity and reducing toxicity in liver cancer treatment models . The trans configuration of the fluorocyclopropyl group was crucial for achieving these improved pharmacological effects.

Monoamine Oxidase Inhibition

Research has shown that derivatives of trans-2-fluorocyclopropylmethanol exhibit potent inhibitory activity against monoamine oxidases (MAOs), specifically MAO A and MAO B. The trans isomers demonstrated a significant selectivity index for MAO A inhibition over MAO B, making them potential candidates for treating mood disorders and other conditions related to monoamine neurotransmitter levels .

Synthesis and Derivative Development

Synthetic Methodologies

The synthesis of trans-2-fluorocyclopropylmethanol has been explored through various chemical pathways, often focusing on optimizing yields and purity. Improved synthetic methods have been developed that enhance the efficiency of producing this compound while minimizing the formation of undesired isomers .

Fluorinated Cyclopropane Derivatives

The ability to modify cyclopropane derivatives by incorporating fluorine atoms has opened avenues for designing new classes of pharmacologically active compounds. Studies have indicated that these modifications can significantly alter biological activity, making them valuable for lead optimization in drug discovery .

Table 1: Summary of Research Findings on trans-2-Fluorocyclopropylmethanol

Wirkmechanismus

The mechanism of action of trans-2-Fluorocyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and biological activity .

Vergleich Mit ähnlichen Verbindungen

trans-2-Fluorocyclopropyl)methanol can be compared with other similar compounds, such as:

[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol: This compound also features a cyclopropyl ring but with different substituents, leading to distinct chemical and biological properties.

Cyclopropylmethanol: Lacks the fluorine atom, resulting in different reactivity and applications.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Eigenschaften

IUPAC Name |

[(2S)-2-fluorocyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3?,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-BKLSDQPFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C1CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.